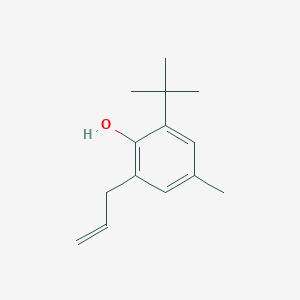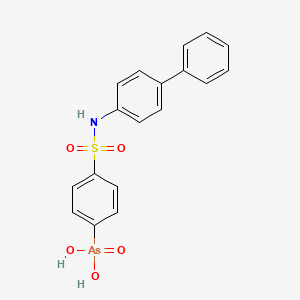
P-(4-Biphenylylsulfamoyl)benzenearsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(4-Biphenylylsulfamoyl)benzenearsonic acid is an organic compound with the molecular formula C18H16AsNO5S It is known for its unique structure, which includes both biphenyl and arsonic acid moieties
Vorbereitungsmethoden
The synthesis of P-(4-Biphenylylsulfamoyl)benzenearsonic acid typically involves the reaction of 4-aminobiphenyl with benzenearsonic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
P-(4-Biphenylylsulfamoyl)benzenearsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of the arsonic acid group.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or arsonic acid moieties are replaced with other groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
P-(4-Biphenylylsulfamoyl)benzenearsonic acid has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of P-(4-Biphenylylsulfamoyl)benzenearsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
P-(4-Biphenylylsulfamoyl)benzenearsonic acid can be compared with other similar compounds, such as:
Benzenearsonic acid: A simpler arsonic acid derivative with different properties and applications.
4-Aminobiphenyl: A biphenyl derivative used in the synthesis of this compound.
Sulfanilamide: A sulfonamide compound with antimicrobial properties.
The uniqueness of this compound lies in its combined biphenyl and arsonic acid structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5339-65-1 |
|---|---|
Molekularformel |
C18H16AsNO5S |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
[4-[(4-phenylphenyl)sulfamoyl]phenyl]arsonic acid |
InChI |
InChI=1S/C18H16AsNO5S/c21-19(22,23)16-8-12-18(13-9-16)26(24,25)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H,(H2,21,22,23) |
InChI-Schlüssel |
IGKUASBKQOJZTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


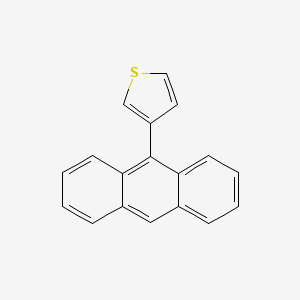
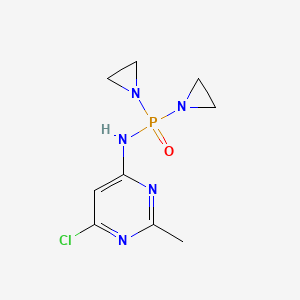
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
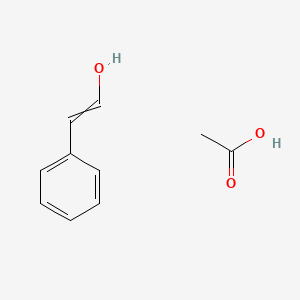
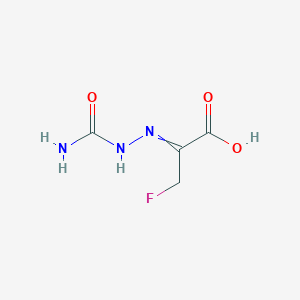
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

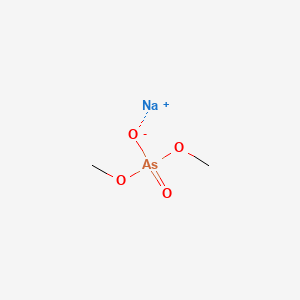
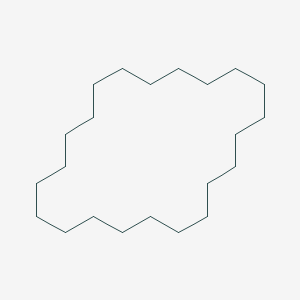
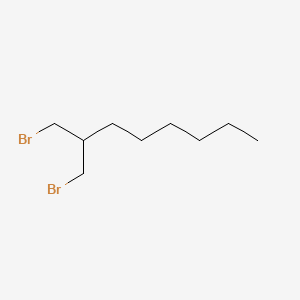
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)

